molecular formula C23H28N2O3S B2972955 2-{3-[(2,5-dimethylphenyl)methanesulfonyl]-1H-indol-1-yl}-N,N-diethylacetamide CAS No. 878057-71-7

2-{3-[(2,5-dimethylphenyl)methanesulfonyl]-1H-indol-1-yl}-N,N-diethylacetamide

Cat. No.: B2972955
CAS No.: 878057-71-7
M. Wt: 412.55
InChI Key: FLHMYRHGOIQRSO-UHFFFAOYSA-N
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Description

This compound features an indole core substituted at the 3-position with a (2,5-dimethylphenyl)methanesulfonyl group and at the 1-position with an N,N-diethylacetamide moiety. The N,N-diethylacetamide side chain contributes to solubility and metabolic stability .

Properties

IUPAC Name

2-[3-[(2,5-dimethylphenyl)methylsulfonyl]indol-1-yl]-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3S/c1-5-24(6-2)23(26)15-25-14-22(20-9-7-8-10-21(20)25)29(27,28)16-19-13-17(3)11-12-18(19)4/h7-14H,5-6,15-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLHMYRHGOIQRSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(2,5-dimethylphenyl)methanesulfonyl]-1H-indol-1-yl}-N,N-diethylacetamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced using methanesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Diethylacetamide Moiety: The diethylacetamide moiety can be attached through an amide coupling reaction, using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core.

    Reduction: Reduction reactions can target the methanesulfonyl group, converting it to a sulfide or thiol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methanesulfonyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include sulfides or thiols.

    Substitution: Products depend on the nucleophile used, such as sulfonamides or thioethers.

Scientific Research Applications

2-{3-[(2,5-dimethylphenyl)methanesulfonyl]-1H-indol-1-yl}-N,N-diethylacetamide has several research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.

    Biology: Studied for its potential biological activity, including anti-inflammatory and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{3-[(2,5-dimethylphenyl)methanesulfonyl]-1H-indol-1-yl}-N,N-diethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins. The indole core may interact with hydrophobic pockets in target proteins, enhancing binding affinity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Functional Differences
Compound Name Substituents on Indole Acetamide Substituents Molecular Weight (g/mol) Key Properties/Applications
Target Compound 3-(2,5-dimethylphenyl)methanesulfonyl N,N-diethyl 406.5 (calculated) High lipophilicity, potential agrochemical use
N-(2,5-Dimethylphenyl)-2-(3-formyl-indol-1-yl)-acetamide 3-formyl N-(2,5-dimethylphenyl) 306.4 Reactive formyl group; likely lower metabolic stability
2-[5-Methoxy-1-methyl-3-(phenylsulfanyl)-1H-indol-2-yl]-N-(4-methylphenyl)acetamide 3-phenylsulfanyl, 5-methoxy N-(4-methylphenyl) 416.5 Sulfanyl group enhances π-π interactions; possible pesticidal activity
N-((1-(Phenylsulfonyl)-1H-indol-3-yl)methyl)acetamide 3-(phenylsulfonyl) N-methyl 342.4 Spectroscopically characterized; electronic effects studied
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3,4-dichlorophenyl)acetamide Dichlorophenyl (non-indole core) N-pyrazolyl 379.2 Dichloro substitution increases electronegativity; crystallographic data available

Electronic and Physicochemical Properties

  • Electron-Withdrawing Groups: The target compound’s methanesulfonyl group is more electron-withdrawing than sulfanyl (e.g., in ) or formyl (e.g., in ) substituents.
  • Lipophilicity : The 2,5-dimethylphenyl group increases logP compared to unsubstituted phenyl analogs, favoring membrane penetration but possibly reducing aqueous solubility .
  • Steric Effects : The N,N-diethylacetamide in the target compound introduces greater steric bulk than N-methyl or N-aryl substituents, which may hinder interactions with narrow binding pockets .

Biological Activity

The compound 2-{3-[(2,5-dimethylphenyl)methanesulfonyl]-1H-indol-1-yl}-N,N-diethylacetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features an indole core, a sulfonyl group, and a diethylacetamide moiety. Its molecular formula is C23H30N2O3SC_{23}H_{30}N_{2}O_{3}S with a molecular weight of approximately 430.6 g/mol. The unique structural components contribute to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The indole structure allows for binding with various biological targets, potentially modulating their activity. The sulfonyl group enhances binding affinity, while the diethylacetamide moiety may influence pharmacokinetic properties.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. In vitro studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 0.3 μM against acute lymphoblastic leukemia cells, indicating potent cytotoxicity .

Anti-inflammatory Effects

In addition to anticancer properties, the compound has been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit pathways associated with inflammation by modulating enzyme activities involved in inflammatory responses .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound and its analogs:

  • In Vitro Cytotoxicity : A study evaluated the cytotoxic effects of related indole derivatives on cancer cell lines, revealing that modifications to the sulfonyl group significantly influenced their potency .
  • Mechanistic Studies : Research has shown that these compounds can disrupt interactions between key regulatory proteins in cancer cells, leading to increased apoptosis .
  • Pharmacological Profiles : Detailed pharmacological profiling has indicated that the compound can selectively inhibit certain kinases involved in cancer progression, making it a candidate for targeted therapy .

Data Tables

Biological Activity IC50 Value (μM) Cell Line
Anticancer0.3Acute Lymphoblastic Leukemia
Anti-inflammatory-Various Inflammatory Models

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